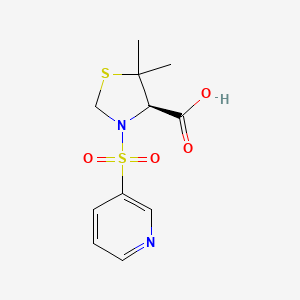

(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid

Description

Overview of Thiazolidine Derivatives in Organic Chemistry

Thiazolidine represents a fundamental five-membered heterocyclic compound with the molecular formula (CH₂)₃(NH)S, characterized by a saturated ring containing both sulfur and nitrogen atoms at positions 1 and 3 respectively. This heterocyclic system serves as a sulfur analog of oxazolidine and has garnered extensive attention in organic chemistry due to its structural versatility and synthetic accessibility. The parent thiazolidine compound exists as a colorless liquid, though while the unsubstituted form remains primarily of academic interest, its derivatives have demonstrated remarkable utility across pharmaceutical and industrial applications.

The synthetic preparation of thiazolidine derivatives typically involves the condensation of cysteamine with formaldehyde, although numerous alternative synthetic pathways have been developed to access various substituted analogs. Among the most significant derivatives are the thiazolidinediones, which feature carbonyl groups at positions 2 and 4 of the ring system. These compounds have established themselves as privileged scaffolds in medicinal chemistry, with research indicating that more than 85% of all biologically active chemical entities contain at least one heterocyclic moiety.

The structural diversity of thiazolidine derivatives extends far beyond simple ring substitutions, encompassing complex molecular architectures that incorporate additional heterocyclic systems, aromatic rings, and functional groups. Notable examples include the antibiotic penicillin, which contains a thiazolidine-derived structure, and various pharmaceutical agents such as pioglitazone, which incorporates a thiazolidinedione core. The ability of these compounds to exist in multiple tautomeric forms, particularly in the case of thiazolidinediones, contributes to their chemical reactivity and biological activity profiles.

Contemporary synthetic methodologies have evolved to include green chemistry approaches, multicomponent reactions, and catalytic processes that enhance both the efficiency and environmental compatibility of thiazolidine synthesis. These advances have facilitated the exploration of novel structural modifications and have expanded the chemical space accessible within this heterocyclic family.

Significance of Sulfonylated Thiazolidines in Heterocyclic Chemistry

Sulfonylated thiazolidine derivatives represent a specialized subset of heterocyclic compounds that combine the structural features of the thiazolidine ring with sulfonyl functional groups, creating molecules with enhanced pharmacological properties and improved synthetic utility. The incorporation of sulfonyl moieties into heterocyclic frameworks has been recognized as an effective strategy for modulating molecular properties such as lipophilicity, polarity, hydrogen bonding capacity, and overall pharmacokinetic profiles. Research has demonstrated that sulfonamide derivatives often require minimal complex functionalization while maintaining broad-spectrum biological activities.

The synthetic accessibility of sulfonylated thiazolidines typically involves the treatment of appropriately substituted thiazolidine derivatives with sulfonyl chlorides, following established protocols in sulfonamide chemistry. This approach allows for the systematic introduction of diverse aromatic and heteroaromatic sulfonyl groups, enabling the fine-tuning of molecular properties and biological activities. The resulting compounds often exhibit enhanced stability and improved solubility characteristics compared to their non-sulfonylated analogs.

Structural analysis of sulfonylated thiazolidines reveals complex molecular architectures that can accommodate multiple points of chemical modification. The (R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid exemplifies this structural complexity, featuring a chiral center, dimethyl substitution, pyridine sulfonyl functionalization, and carboxylic acid functionality. The compound exhibits specific stereochemistry at the 4-position, as indicated by its (R)-configuration, which can significantly influence its biological activity and molecular recognition properties.

The computational chemistry data for such compounds reveals important molecular descriptors including topological polar surface area values around 87.57 Ų, LogP values near 1.0, and specific hydrogen bonding patterns that influence their pharmacological behavior. These parameters are critical for understanding the molecular basis of biological activity and for guiding future structural modifications.

Scope and Objectives of the Present Research Outline

The comprehensive analysis of this compound represents a focused investigation into the chemical and structural properties of this specific heterocyclic compound. This research outline aims to provide a detailed examination of the molecular characteristics, synthetic considerations, and chemical behavior patterns that define this particular thiazolidine derivative. The study encompasses both the fundamental chemical properties and the broader context of structure-activity relationships within the sulfonylated thiazolidine family.

The structural characterization of this compound reveals several key molecular features that warrant detailed investigation. The presence of the pyridine-3-sulfonyl group introduces specific electronic and steric effects that can influence molecular interactions and chemical reactivity. Additionally, the 5,5-dimethyl substitution pattern creates a sterically hindered environment around the thiazolidine ring, potentially affecting conformational preferences and molecular recognition events.

Synthetic accessibility and chemical stability considerations form important components of this analysis, as these factors directly impact the practical utility of the compound in research and potential applications. The carboxylic acid functionality at the 4-position provides additional opportunities for chemical modification and conjugation reactions, expanding the synthetic versatility of this molecular scaffold. The stereochemical considerations associated with the (R)-configuration add another layer of complexity that influences both synthetic strategies and biological properties.

The integration of multiple functional groups within a single molecular framework creates opportunities for diverse chemical interactions and biological activities. Understanding the interplay between these structural elements provides insights into the design principles governing heterocyclic compound development and optimization. This knowledge contributes to the broader understanding of structure-property relationships in medicinal chemistry and organic synthesis.

Propriétés

IUPAC Name |

(4R)-5,5-dimethyl-3-pyridin-3-ylsulfonyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S2/c1-11(2)9(10(14)15)13(7-18-11)19(16,17)8-4-3-5-12-6-8/h3-6,9H,7H2,1-2H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBBDTSPDSBUSY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679723 | |

| Record name | (4R)-5,5-Dimethyl-3-(pyridine-3-sulfonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737799-50-7 | |

| Record name | (4R)-5,5-Dimethyl-3-(pyridine-3-sulfonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds. They are often used in the synthesis of valuable organic combinations due to their intriguing heterocyclic five-membered moieties.

Mode of Action

Thiazolidine motifs are known to interact with their targets in a way that enhances their pharmacological properties. The presence of sulfur in these motifs is believed to play a significant role in this enhancement.

Biochemical Pathways

Thiazolidine motifs are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity. This suggests that they may affect multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs.

Analyse Biochimique

Biochemical Properties

®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of stable thiazolidine products under physiological conditions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating bioorthogonal reactions that are essential for the covalent conjugation of biomolecules such as nucleic acids, antibodies, and proteins. The nature of these interactions often involves the formation of thiazolidine rings, which are stable and do not require any toxic reagents or catalysts.

Cellular Effects

The effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to decrease cell viability in glioblastoma multiform cells, indicating its potential as an antitumor agent. Additionally, the presence of the thiazolidine moiety enhances the pharmacological properties of the compound, making it a valuable tool in medicinal chemistry.

Molecular Mechanism

At the molecular level, ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition or activation of enzymes, leading to changes in gene expression. The compound’s ability to form stable thiazolidine rings under physiological conditions is a key aspect of its mechanism of action. This stability allows for efficient and specific bioorthogonal reactions, which are essential for studying and manipulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid change over time. The compound is known for its stability and resistance to degradation under physiological conditions. Long-term studies have shown that it maintains its activity and function over extended periods, making it a reliable tool for in vitro and in vivo experiments. The temporal effects on cellular function may vary depending on the specific experimental conditions and the type of cells being studied.

Dosage Effects in Animal Models

The effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and modulating immune responses. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in preclinical studies. Threshold effects and dose-response relationships are critical factors to consider when evaluating the compound’s therapeutic potential.

Metabolic Pathways

®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form stable thiazolidine rings allows it to participate in bioorthogonal reactions that are essential for metabolic studies. These interactions can influence the overall metabolic profile of cells and tissues, providing valuable insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it allows for precise modulation of cellular processes. The presence of the thiazolidine moiety enhances the compound’s ability to interact with specific subcellular targets, providing a valuable tool for studying intracellular dynamics.

Activité Biologique

(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid, identified by CAS number 737799-50-7, is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, which include a thiazolidine ring and a pyridinylsulfonyl group, contributing to its diverse biological effects. This article explores its biological activity, including antioxidant properties, interactions with proteins, and potential therapeutic applications.

- Molecular Formula : C11H14N2O4S2

- Molecular Weight : 302.36 g/mol

- CAS Number : 737799-50-7

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives, including this compound, exhibit significant antioxidant properties. A study highlighted the compound's ability to enhance catalase activity, thereby reducing oxidative stress in cellular models. The binding affinity of this compound with bovine liver catalase (BLC) was quantified with a binding constant of M, indicating strong interaction and subsequent enhancement of enzyme activity under oxidative conditions .

Interaction with Proteins

The compound's interaction with proteins such as bovine serum albumin (BSA) was also investigated. The binding constant for BSA was found to be M, suggesting that this compound can effectively modulate protein structure and function. This property is essential for its potential use in therapeutic contexts, particularly in conditions associated with oxidative stress .

Case Studies and Research Findings

- Cell Proliferation Studies : In vitro studies using A549 lung cancer cells demonstrated that treatment with this compound mitigated the inhibition of cell proliferation induced by high concentrations of vitamin C. This effect was associated with reduced apoptotic markers, indicating a protective role against oxidative stress-induced cell death .

- Antimicrobial Properties : Thiazolidine derivatives have been evaluated for their antimicrobial activities. While specific data on this compound is limited, similar compounds in the thiazolidine class have shown broad-spectrum antibacterial effects due to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .

Comparative Analysis of Thiazolidine Derivatives

| Compound Name | Antioxidant Activity | Binding Affinity (BSA) | Binding Affinity (BLC) |

|---|---|---|---|

| This compound | Yes | M | M |

| Other Thiazolidines | Variable | Variable | Variable |

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a critical building block in synthesizing pharmaceuticals aimed at treating metabolic disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates targeting various biological pathways.

Case Study: Metabolic Disorder Treatment

Research has indicated that derivatives of thiazolidine compounds exhibit properties beneficial for managing conditions like diabetes. Studies have shown that compounds similar to (R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid can act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .

Agricultural Chemistry

In agriculture, this compound has been explored as a potential plant growth regulator. It enhances crop yield and resistance to pests, contributing to sustainable agricultural practices.

Case Study: Crop Yield Enhancement

A study demonstrated that thiazolidine derivatives improved the growth rates of certain crops by enhancing nutrient uptake and stress resistance . This property is crucial for developing environmentally friendly agrochemicals.

Biochemical Research

Researchers utilize this compound to investigate metabolic pathways and enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool in understanding cellular processes.

Case Study: Enzyme Interaction Studies

In biochemical assays, this compound has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into their regulatory mechanisms . Such studies are essential for drug discovery and development.

Food Industry

The compound is also being researched for its potential applications as a food additive. It can improve flavor profiles and preserve food quality, appealing to manufacturers focused on natural ingredients.

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into skincare products due to its potential antioxidant properties. This application aligns with the growing trend toward natural and effective cosmetic ingredients.

Data Table: Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical | Drug synthesis targeting metabolic disorders | Agonist activity on PPARs enhances glucose metabolism |

| Agricultural Chemistry | Plant growth regulation | Improves crop yield and pest resistance |

| Biochemical Research | Enzyme interaction studies | Inhibits enzymes, aiding in understanding metabolic pathways |

| Food Industry | Flavor enhancement and preservation | Natural ingredient appeal |

| Cosmetic Formulations | Antioxidant properties in skincare products | Potential benefits in anti-aging formulations |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The following table summarizes key structural features and inferred properties of (R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid and related compounds:

Key Observations:

Thiazolidine Core : All compounds share the thiazolidine-4-carboxylic acid backbone, but substituents dictate functional differences. The target compound’s 5,5-dimethyl and pyridin-3-ylsulfonyl groups distinguish it from simpler derivatives like T4C and MT4C .

Sulfonyl vs. Aldehyde-Derived Groups : Unlike T4C/MT4C (condensation products of L-cysteine and aldehydes), the sulfonyl group in the target compound may reduce metabolic degradation and enhance binding to charged residues in proteins .

Pharmaceutical Relevance : The impurity in highlights how structural variations (e.g., isoxazole vs. pyridine sulfonyl) impact safety and efficacy in drug contexts .

Q & A

Q. What are the standard synthetic routes for (R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid?

The compound is synthesized via a multi-step process:

- Step 1 : Condensation of L-cysteine with a pyridine-3-sulfonyl derivative under acidic conditions to form the thiazolidine ring. Acetic acid and sodium acetate are typical catalysts for cyclization .

- Step 2 : Introduction of the 5,5-dimethyl groups via alkylation or via pre-functionalized aldehydes in the initial condensation step .

- Step 3 : Purification via recrystallization (e.g., from acetic acid) and characterization using HPLC or TLC to confirm stereochemical purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key methods include:

- IR Spectroscopy : To confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) functional groups .

- NMR : ¹H and ¹³C NMR to resolve chiral centers (e.g., (R)-configuration at C3 and C4) and confirm dimethyl substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 302.0435 g/mol for related analogs) .

Q. How is the compound stored to ensure stability?

Optimal storage conditions include:

- Temperature : 2–8°C in sealed containers to prevent hydrolysis of the sulfonyl group .

- Humidity : Desiccated environment (<10% RH) to avoid carboxylic acid dimerization or hydrate formation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate structure-activity relationships for this compound?

- Geometry Optimization : Use B3LYP/6-31G(d) to model the (R)-configuration and assess steric effects of the 5,5-dimethyl group on sulfonyl group orientation .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity with biological targets (e.g., enzyme active sites) .

- Docking Studies : Combine DFT with molecular docking (e.g., AutoDock Vina) to simulate interactions with bacterial penicillin-binding proteins or antioxidant enzymes .

Q. What methodologies are used to resolve contradictions in reported antibacterial efficacy?

Discrepancies in MIC values across studies can arise from:

- Strain Variability : Test against standardized strains (e.g., Pseudomonas aeruginosa ATCC 27853) and include positive controls like ciprofloxacin .

- Metal Complexation : Compare free ligand activity vs. metal complexes (e.g., Fe(II) vs. Cu(II)) to identify synergies .

- Biofilm vs. Planktonic Assays : Use crystal violet biofilm assays to differentiate bactericidal vs. anti-biofilm effects .

Q. How are impurities like (2RS,4S)-isomers detected in pharmaceutical formulations?

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to resolve diastereomers .

- Reference Standards : Compare retention times with pharmacopeial impurity standards (e.g., Phenoxymethylpenicillin potassium Imp. F) .

- Quantitation : Validate via LC-MS/MS with MRM transitions specific to sulfonyl and carboxylic acid fragments .

Q. What experimental designs evaluate neuroprotective potential against oxidative stress?

- In Vitro Models : Use SH-SY5Y neuronal cells pretreated with H₂O₂ or Aβ42 oligomers. Measure ROS reduction via DCFH-DA fluorescence .

- Enzyme Inhibition : Test inhibition of acetylcholinesterase (AChE) via Ellman’s assay, comparing IC₅₀ values to donepezil .

- In Vivo Validation : Administer the compound in Alzheimer’s model mice (e.g., APP/PS1) and quantify hippocampal neurodegeneration via Nissl staining .

Methodological Tables

Q. Table 1: Antibacterial Activity of Metal Complexes

| Metal Ion | MIC (μg/mL) against P. aeruginosa | MIC (μg/mL) against S. epidermidis |

|---|---|---|

| Fe(II) | 8.2 | 4.5 |

| Cu(II) | 12.7 | 7.8 |

| VO(II) | 15.3 | 10.2 |

| Source: Adapted from |

Q. Table 2: Key DFT Parameters for Structure-Activity Analysis

| Parameter | Value (B3LYP/6-31G(d)) |

|---|---|

| HOMO Energy (eV) | -6.24 |

| LUMO Energy (eV) | -1.87 |

| HOMO-LUMO Gap (eV) | 4.37 |

| Dipole Moment (Debye) | 5.12 |

| Source: |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.